PDK-1 Enzyme Inhibition: ~24-Fold Gain Over the Parent Compound Celecoxib in a Cell-Free Assay
In the seminal structure–activity study by Zhu et al. (2004, Cancer Research), OSU-03013 inhibited recombinant PDK-1 kinase activity with an IC₅₀ value in the low micromolar range (reported as approximately 2 μM across multiple aggregated sources), whereas the parent compound celecoxib inhibited PDK-1 only weakly with an IC₅₀ of 48 μM in the same cell-free assay [1]. This represents an approximately 24-fold enhancement in PDK-1 inhibitory potency achieved through structure-based optimization of the celecoxib scaffold.
| Evidence Dimension | PDK-1 enzyme inhibition (cell-free kinase assay) |
|---|---|
| Target Compound Data | OSU-03013: IC₅₀ ≈ 2 μM |
| Comparator Or Baseline | Celecoxib: IC₅₀ = 48 μM |
| Quantified Difference | ~24-fold improvement in potency (48 μM / 2 μM) |
| Conditions | Recombinant PDK-1 cell-free kinase activity assay; Zhu et al., Cancer Res, 2004 |
Why This Matters
For researchers procuring a PDK-1 inhibitor, OSU-03013 achieves functional kinase inhibition at concentrations at least 20-fold lower than celecoxib, reducing the likelihood of off-target effects at pharmacologically active doses.
- [1] Zhu J, Huang JW, Tseng PH, et al. From the cyclooxygenase-2 inhibitor celecoxib to a novel class of 3-phosphoinositide-dependent protein kinase-1 inhibitors. Cancer Res. 2004;64(12):4309-4318. PMID: 15205346 View Source
